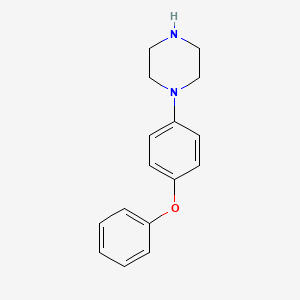

1-(4-Phenoxyphenyl)piperazine

Vue d'ensemble

Description

La 1-(4-Phénoxyphényl)pipérazine est un composé organique de formule moléculaire C16H18N2O. Il s'agit d'un dérivé de la pipérazine, un composé organique hétérocyclique qui se compose d'un cycle à six chaînons contenant deux atomes d'azote en positions opposées. Ce composé est connu pour ses diverses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .

Mécanisme D'action

Target of Action

1-(4-Phenoxyphenyl)piperazine primarily targets the Leukotriene A-4 hydrolase (LTA4H) . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 . It also has aminopeptidase activity .

Mode of Action

The compound interacts with its target, LTA4H, and inhibits its activity . This interaction results in changes in the biochemical pathways associated with inflammation. In addition, piperazine compounds, which include this compound, are known to act as GABA receptor agonists , causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The inhibition of LTA4H affects the biosynthesis of leukotriene B4, a proinflammatory mediator . This can lead to a reduction in inflammation, providing potential therapeutic benefits in conditions associated with inflammation. Furthermore, the agonistic action on GABA receptors influences the neurotransmission processes .

Pharmacokinetics

They serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The inhibition of LTA4H and the agonistic action on GABA receptors can lead to a reduction in inflammation and potential paralysis of parasites . This makes this compound potentially useful in the treatment of inflammatory conditions and parasitic infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of diverse architectures of the compound can be induced by different anionic structures, influencing the crystallization ratio, the protonated number, and the final structures . This suggests that the compound’s action, efficacy, and stability can be affected by the chemical environment.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-(4-Phenoxyphenyl)piperazine are not fully understood. It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some piperazine derivatives have shown excellent performance as anti-cancer drugs, inducing apoptosis and suppressing the proliferation of cancer cells .

Cellular Effects

This compound and its derivatives have been shown to have significant effects on various types of cells. For example, some piperazine compounds have demonstrated cytotoxic effects on glioblastoma and cervix cancer cells . They have also shown anti-proliferative effects against prostate cancer cell lines .

Molecular Mechanism

It is known that piperazine derivatives can induce apoptosis in cancer cells . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperazine derivatives can induce diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .

Dosage Effects in Animal Models

It is known that some piperazine compounds have shown anti-nociceptive and anti-inflammatory effects at certain dosages .

Metabolic Pathways

It is known that piperazine derivatives can induce up-regulation of key enzymes of cholesterol and lipid biosynthesis .

Transport and Distribution

It is known that piperazine derivatives can enhance transepithelial transport with minimal cytotoxicity .

Subcellular Localization

It is known that the prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .

Méthodes De Préparation

La synthèse de la 1-(4-Phénoxyphényl)pipérazine peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de dérivés de 1,2-diamine avec des sels de sulfonium. Cette méthode implique généralement la réaction de la (S,S)-N,N’-bisnosyldiamine avec le triflate de diphénylvinylsulfonium en présence d'une base telle que le DBU, conduisant à la formation de pipérazines protégées. La déprotection de ces intermédiaires avec du PhSH suivie d'une cyclisation intramoléculaire sélective donne le dérivé de pipérazine souhaité .

Une autre méthode implique la réaction de la 4-phénoxyaniline avec la pipérazine en présence d'un catalyseur approprié. Cette réaction peut être effectuée sous reflux dans un solvant tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir une 1-(4-Phénoxyphényl)pipérazine de haute pureté .

Analyse Des Réactions Chimiques

La 1-(4-Phénoxyphényl)pipérazine subit diverses réactions chimiques, notamment :

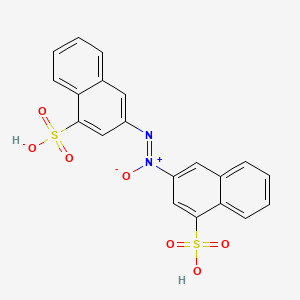

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation de dérivés de pipérazine réduits.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation donne généralement des N-oxydes, tandis que la réduction conduit à la formation d'amines ou d'autres dérivés réduits.

Applications de la Recherche Scientifique

La 1-(4-Phénoxyphényl)pipérazine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Mécanisme d'Action

Le mécanisme d'action de la 1-(4-Phénoxyphényl)pipérazine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, les dérivés de la pipérazine sont connus pour agir comme des agonistes des récepteurs GABA, se liant directement aux récepteurs GABA de la membrane musculaire. Cette interaction provoque une hyperpolarisation des terminaisons nerveuses, entraînant une paralysie flasque des vers parasites . De plus, son rôle d'activateur de la perméation intestinale implique la modulation des jonctions serrées entre les cellules épithéliales, facilitant le transport des molécules thérapeutiques à travers la barrière intestinale .

Applications De Recherche Scientifique

1-(4-Phenoxyphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

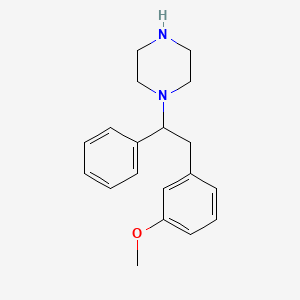

Comparaison Avec Des Composés Similaires

La 1-(4-Phénoxyphényl)pipérazine peut être comparée à d'autres composés similaires, tels que :

1-Phénylpipérazine : Connu pour son utilisation comme activateur de la perméation intestinale avec une cytotoxicité minimale.

1-(4-Méthylphényl)pipérazine : Présente une toxicité plus faible et une efficacité similaire par rapport à la 1-phénylpipérazine.

1-(3-Phénoxyphényl)pipérazine : Un autre dérivé avec des propriétés chimiques similaires mais des activités biologiques différentes.

La singularité de la 1-(4-Phénoxyphényl)pipérazine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.

Propriétés

IUPAC Name |

1-(4-phenoxyphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDIEUVYUSGIDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978407 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62755-61-7 | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62755-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062755617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Phenoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.